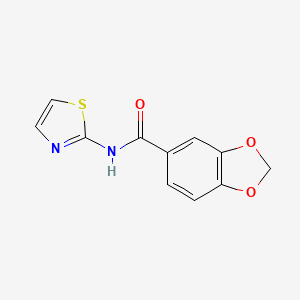

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Overview

Description

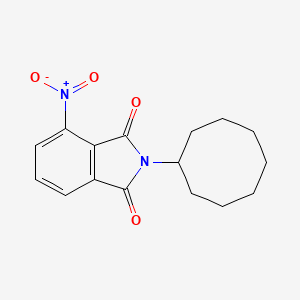

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a heterocyclic compound that features a thiazole ring and a benzodioxole moiety. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the benzodioxole moiety consists of a benzene ring fused with a dioxole ring. This compound is of interest due to its potential biological activities and applications in various fields of research.

Mechanism of Action

Target of Action

Thiazole derivatives are known to interact with various targets, includingCyclin-dependent kinase 2 . This protein plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, includingantioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets likely leads to changes in cellular processes, contributing to these effects .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it is plausible that multiple pathways are affected . For instance, if Cyclin-dependent kinase 2 is indeed a target, the compound could influence cell cycle regulation pathways .

Result of Action

Given the diverse biological activities associated with thiazole derivatives, the compound likely induces a range of effects at the molecular and cellular levels . For instance, if the compound does inhibit Cyclin-dependent kinase 2, it could induce cell cycle arrest, potentially leading to apoptosis in cancer cells .

Action Environment

This compound, like other thiazole derivatives, holds promise for the development of new therapeutic agents due to its diverse biological activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide are largely determined by its thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom This makes the thiazole ring highly reactive, allowing it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-documented. Thiazole derivatives have been found to exhibit a range of effects on cells. For instance, some thiazole derivatives have been found to exhibit antifungal activity . Another study found that a thiazole derivative exhibited strong antifungal activity and induced oxidative damage in Candida albicans

Molecular Mechanism

Thiazole derivatives are known to interact with various biomolecules due to their high reactivity . For instance, some thiazole derivatives have been found to inhibit the corrosion of copper in acidic solutions, suggesting that they can form stable complexes with metal ions

Temporal Effects in Laboratory Settings

Thiazole derivatives are known to exhibit stability and long-term effects on cellular function

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the benzodioxole moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the benzodioxole moiety, particularly at the positions ortho to the oxygen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions at the benzodioxole moiety can introduce various functional groups .

Scientific Research Applications

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug discovery and development.

Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.

Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.

Ritonavir: An antiretroviral drug with a thiazole moiety.

Abafungin: An antifungal drug featuring a thiazole ring.

Uniqueness

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the thiazole and benzodioxole moieties, which confer distinct chemical and biological properties. The combination of these two moieties can enhance the compound’s reactivity and potential biological activities compared to other thiazole-containing compounds .

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c14-10(13-11-12-3-4-17-11)7-1-2-8-9(5-7)16-6-15-8/h1-5H,6H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIAGACEPAYPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330387 | |

| Record name | N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49729985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

328964-68-7 | |

| Record name | N-(1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-methoxy-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5590425.png)

![N-[(E)-(2-Fluorophenyl)methyleneamino]-2-phenyl-acetamide](/img/structure/B5590445.png)

![4-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5590460.png)

![2-[2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-imidazol-5-yl]phenol](/img/structure/B5590463.png)

![10-(4-isopropylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5590468.png)

![2-benzyl-9-(6-ethyl-2-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5590492.png)

![3-methyl-2-thiophenecarbaldehyde [(3-methyl-2-thienyl)methylene]hydrazone](/img/structure/B5590494.png)